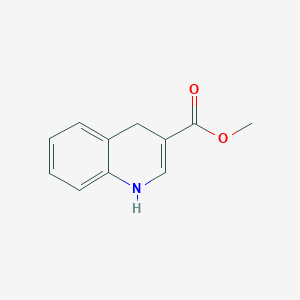

Methyl 1,4-dihydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 1,4-dihydroquinoline-3-carboxylate” is a chemical compound with the molecular formula C11H11NO2 . It has been studied as a novel influenza endonuclease inhibitor and also functions as high-affinity ligands at the benzodiazepine site of brain GABAA receptors .

Synthesis Analysis

A suitable method of synthesis of “this compound” involves the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate . Another method involves the reaction of N-methyl-3-(arylamino)acrylates with in situ generated HI in CH3CN .Molecular Structure Analysis

The structure of “this compound” has been confirmed by means of elemental analysis, 1H NMR, 13C NMR, LC/MS and single crystal X-ray diffraction . X-ray diffraction studies revealed no hydrogen bonds in the crystals of the compounds obtained .Chemical Reactions Analysis

The reaction of “this compound” with CH3I under relatively mild conditions in DMF solution at 50 °C for 1 h with triethylamine as the base has been reported .Physical and Chemical Properties Analysis

“this compound” exhibits fluorescence at 490–560 nm in THF solution with good quantum yields (ΦF = 0.5–0.9). Electron-withdrawing substituents at the 6-position promoted high quantum yields .Scientific Research Applications

1. Synthesis and Molecular Docking Studies

Methyl 1,4-dihydroquinoline-3-carboxylate derivatives have been explored in the context of synthesis and molecular docking studies. The consecutive alkylation of similar compounds led to the development of potential inhibitors for Hepatitis B Virus replication, demonstrating significant bioactivity in this domain (Kovalenko et al., 2020).

2. Chemical Structure Analysis

Studies have also focused on the chemical structure of this compound derivatives. X-ray diffraction studies were utilized to explore their structural properties, shedding light on the potential interactions and hydrogen bonding capabilities of these compounds (Boteva et al., 2014).

3. Fluorescence Properties

In the realm of materials science, these compounds have shown promising fluorescence properties. They exhibited significant fluorescence in various solutions, suggesting potential applications in light-emitting materials (Matsumoto, Mori, & Akazome, 2012).

4. Anticancer Activity

Some derivatives of this compound have been synthesized and tested for their anticancer effects, particularly against breast cancer cell lines. These studies underline the potential of these compounds in developing new anticancer agents (Gaber et al., 2021).

5. Antihypoxic Actions

Research into the antihypoxic effects of related compounds has been conducted, with some derivatives showing high effectiveness. These findings point towards potential therapeutic applications in conditions where antihypoxic agents are beneficial (Ukrainets, Mospanova, & Davidenko, 2014).

6. Novel Synthetic Methods

Innovative synthetic methods for producing this compound have been developed, offering more efficient and potentially scalable approaches for generating these compounds (Kovalenko et al., 2019).

Mechanism of Action

Target of Action

Methyl 1,4-dihydroquinoline-3-carboxylate is a derivative of the quinoline scaffold, which is a privileged structure in medicinal chemistry Quinoline derivatives have been reported to have vast therapeutic potential , suggesting that this compound may interact with a variety of biological targets.

Mode of Action

It’s known that quinoline derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some quinoline derivatives have been reported to inhibit tyrosine kinase , a key enzyme involved in signal transduction pathways.

Biochemical Pathways

Quinoline derivatives have been reported to affect various biochemical pathways, including those involved in antibacterial, antiviral, and anticancer activities .

Pharmacokinetics

The compound’s boiling point is predicted to be 3049±420 °C, and its density is predicted to be 1173±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Given the reported therapeutic potential of quinoline derivatives , it’s plausible that this compound could have significant effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s synthesis involves a reaction that occurs under relatively mild conditions in a DMF solution at 50 °C . This suggests that the compound’s action could be influenced by factors such as temperature and solvent conditions.

Properties

IUPAC Name |

methyl 1,4-dihydroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-14-11(13)9-6-8-4-2-3-5-10(8)12-7-9/h2-5,7,12H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLQTNUWLFCKBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2474410.png)

![1-[5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2474413.png)

![7-(3,4-diethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2474427.png)

![N-(4-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2474432.png)

![N-[(2-chlorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2474433.png)